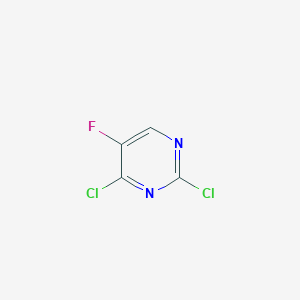

2,4-Dichloro-5-fluoropyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70442. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloro-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2FN2/c5-3-2(7)1-8-4(6)9-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPFEQUEHBULBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290702 | |

| Record name | 2,4-Dichloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2927-71-1 | |

| Record name | 2,4-Dichloro-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2927-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-fluoropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002927711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2927-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dichloro-5-fluoropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLQ52TC9PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dichloro-5-fluoropyrimidine (CAS Number: 2927-71-1). The information presented herein is intended to support research and development activities by offering detailed spectroscopic data, experimental methodologies, and a structured workflow for spectral analysis.

Note on Compound Identification: Initial searches for CAS number 2927-71-1 may yield results for 2-(Trifluoromethyl)phenothiazine. This is inaccurate. The correct compound associated with CAS number 2927-71-1 is this compound. This guide focuses exclusively on the correct compound.

Data Presentation

The following tables summarize the available and estimated spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.5 - 9.0 | Doublet | ~3-5 | H6 |

Note: Experimental ¹H NMR spectra for this compound are available in spectral databases, but specific peak data is not readily published. The estimated chemical shift is based on the analysis of similar substituted pyrimidine (B1678525) structures.

¹³C NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 (d) | C4 |

| ~150 - 155 (d) | C2 |

| ~140 - 145 (d) | C5 |

| ~130 - 135 (d) | C6 |

Table 2: Infrared (IR) Spectroscopic Data (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~1600 - 1550 | Strong | C=N stretch |

| ~1500 - 1450 | Strong | C=C stretch (aromatic) |

| ~1250 - 1200 | Strong | C-F stretch |

| ~850 - 750 | Strong | C-Cl stretch |

Note: While Attenuated Total Reflectance (ATR) IR spectra for this compound are available in databases like SpectraBase, a detailed peak list is not provided. The assignments above are based on characteristic absorption regions for the functional groups present in the molecule.

Table 3: Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 166 | High | [M]⁺ (with ³⁵Cl₂) |

| 168 | Medium | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 131 | High | [M-Cl]⁺ |

Data sourced from PubChem.[1]

Experimental Protocols

The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Sample Preparation: As this compound is a solid at room temperature, a small amount of the powdered sample is placed directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply the sample to the crystal and ensure good contact using the pressure arm.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) (GC-MS with Electron Ionization)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Gas Chromatography (GC) Method:

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Injector: Split/splitless injector, typically at 250°C.

-

Oven Program: A temperature gradient program is used to ensure good separation and peak shape. For example, start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu is typically sufficient.

-

-

Data Analysis: The resulting mass spectrum will show the molecular ion and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be evident in chlorine-containing fragments.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of chemical compounds.

Caption: General Workflow for Spectroscopic Analysis.

Caption: Postulated EI-MS Fragmentation Pathway.

References

Solubility Profile of 2,4-Dichloro-5-fluoropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Dichloro-5-fluoropyrimidine in common laboratory solvents. This information is critical for its application in synthetic chemistry, particularly in the development of pharmaceutical and agrochemical compounds where it serves as a key intermediate.

Introduction to this compound

This compound is a halogenated heterocyclic organic compound with the chemical formula C₄HCl₂FN₂. At room temperature, it typically appears as a white to off-white crystalline solid.[1] Its structure, featuring two reactive chlorine atoms and a fluorine atom on a pyrimidine (B1678525) ring, makes it a versatile building block in organic synthesis. This compound is a crucial precursor in the synthesis of various biologically active molecules, including derivatives of the anticancer drug 5-fluorouracil.[1]

Solubility Data

Precise quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, based on available information, a qualitative and semi-quantitative solubility profile has been compiled. The compound is generally characterized as having low solubility in aqueous solutions and high solubility in several common organic solvents.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Type | Solubility Description | Quantitative Data (at Standard Temperature and Pressure) |

| Water | H₂O | Protic | Sparingly soluble, Slightly soluble[2] | Data not available |

| Ethanol | C₂H₅OH | Protic | Highly soluble[2] | Data not available |

| Methanol | CH₃OH | Protic | Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic | Highly soluble[2] | Data not available |

| Chloroform | CHCl₃ | Aprotic | Soluble | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic | Soluble | A solution of approximately 50% w/w has been reported in synthesis work-ups. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | Aprotic | Expected to be soluble based on the solubility of similar pyrimidine derivatives.[3][4] | Data not available |

| Acetonitrile | CH₃CN | Aprotic | Expected to be soluble based on the solubility of similar pyrimidine derivatives.[3] | Data not available |

| Ethyl Acetate | CH₃COOC₂H₅ | Aprotic | Expected to be soluble based on the solubility of similar pyrimidine derivatives.[5] | Data not available |

| Acetone | (CH₃)₂CO | Aprotic | Expected to be soluble based on general principles of "like dissolves like". | Data not available |

Note: The solubility of pyrimidine derivatives generally increases with a rise in temperature.[3]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound in various solvents.

Gravimetric Method for Quantitative Solubility Determination

This method involves preparing a saturated solution and then determining the mass of the dissolved solute.

Materials:

-

This compound

-

Selected high-purity solvents

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with heating plate

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Oven

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Add a known volume or mass of the desired solvent to the vial.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the solution to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter into a pre-weighed vial.

-

Weigh the vial containing the filtrate to determine the mass of the solution.

-

Evaporate the solvent from the filtrate vial using a gentle stream of nitrogen or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely evaporated, weigh the vial again to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/L or mg/mL.

Visual Method for Qualitative Solubility Assessment

This is a rapid method to determine if a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

Selected solvents

-

Small test tubes or vials

-

Vortex mixer or spatula for stirring

Procedure:

-

Place a small, pre-weighed amount of this compound (e.g., 10 mg) into a test tube.

-

Add a specific volume of the solvent (e.g., 1 mL) in small portions.

-

After each addition, vigorously agitate the mixture using a vortex mixer or stir with a spatula for a set period (e.g., 60 seconds).

-

Visually inspect the solution for any undissolved solid.

-

Record the compound as "soluble" if the entire solid dissolves, "partially soluble" if some solid remains, and "insoluble" if no significant amount of solid dissolves.

Visualizations

Synthesis of this compound

The industrial synthesis of this compound often starts from 5-fluorouracil. The process involves a chlorination reaction using a chlorinating agent like phosphorus oxychloride in the presence of a base such as N,N-dimethylaniline.[6][7]

Caption: Synthesis workflow for this compound.

Experimental Workflow for Solubility Testing

The general workflow for determining the solubility of an organic compound involves a series of steps to classify its solubility in different types of solvents.

Caption: A flowchart for the systematic testing of solubility.

References

- 1. guidechem.com [guidechem.com]

- 2. jecibiochem.com [jecibiochem.com]

- 3. benchchem.com [benchchem.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Therapeutic Targets of 2,4-Dichloro-5-fluoropyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of derivatives synthesized from 2,4-dichloro-5-fluoropyrimidine. This versatile scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of key signaling proteins implicated in cancer and immune diseases. This document summarizes the key targets, presents quantitative data for potent compounds, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Therapeutic Targets

Derivatives of this compound have primarily been investigated as inhibitors of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The main therapeutic targets identified for these derivatives include:

-

Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

-

AXL Receptor Tyrosine Kinase: A member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases. AXL is overexpressed in many cancers and is associated with tumor growth, metastasis, and drug resistance.

-

Protein Kinase C theta (PKCθ): A member of the protein kinase C family, predominantly expressed in T-cells. It plays a crucial role in T-cell activation and is a promising target for autoimmune diseases and transplant rejection.

Quantitative Data: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of exemplary this compound derivatives against their respective kinase targets and cancer cell lines.

Table 1: Aurora Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| 12a | Aurora A | 309 | |

| Aurora B | 293 | ||

| 10a | Aurora A | Not specified (selective inhibitor) | |

| 13 | Aurora A | 38.6 ± 7.0 |

Table 2: AXL Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| Unnamed Pyrimidine (B1678525) Derivative | AXL | 19 | |

| m16 | AXL | 5 |

Table 3: Protein Kinase C theta (PKCθ) Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| 14f | PKCθ | Potent inhibitor (specific value not provided) | |

| 16c | PKCθ | Potent inhibitor (specific value not provided) |

Table 4: Anti-proliferative Activity in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 12a | HCT-116 | Colon Cancer | 1.31 ± 0.41 | |

| A549 | Lung Cancer | 12.05 ± 0.45 | ||

| MCF-7 | Breast Cancer | 20.53 ± 6.13 | ||

| 13 | NCI-H524 | Small-Cell Lung Cancer | 0.00336 |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are achieved by modulating key signaling pathways.

Aurora Kinase Inhibition and Mitotic Arrest

Aurora kinases are crucial for proper cell division. Their inhibition by pyrimidine derivatives disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

An In-depth Technical Guide to 2,4-Dichloro-5-fluoropyrimidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-fluoropyrimidine is a pivotal halogenated heterocyclic compound, recognized for its critical role as a versatile building block in the synthesis of a wide array of high-value molecules. Its unique structural features, particularly the reactive chlorine atoms at the C2 and C4 positions and the fluorine atom at C5, make it an indispensable intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery and history of this compound, its detailed physicochemical properties, established synthesis protocols, and its significant applications in modern drug development, with a special focus on its role in the synthesis of targeted cancer therapies such as Aurora kinase inhibitors.

Discovery and History of Synthesis

The synthesis of this compound was first reported in the mid-20th century, emerging from extensive research efforts focused on the exploration of halogenated pyrimidines for potential therapeutic applications.[1] While no single individual is widely credited with its discovery, its development is intrinsically linked to the broader investigation of fluorinated analogues of nucleic acid bases, spurred by the success of compounds like 5-fluorouracil (B62378) (5-FU).

The most prevalent and industrially significant method for its preparation involves the chlorination of 5-fluorouracil. This process typically utilizes a potent chlorinating agent, such as phosphorus oxychloride (POCl₃), in the presence of a tertiary amine base like N,N-dimethylaniline (DMA), which acts as an acid scavenger.[1] Over the years, various modifications and alternative synthetic routes have been developed to improve yield, purity, and environmental footprint. These include methods starting from 2-alkoxy-5-fluoro-4(3H)-pyrimidinone and routes employing other chlorinating agents like triphosgene.[2][3] These advancements have solidified its status as a readily accessible and crucial chemical intermediate.

Physicochemical Properties

This compound is a white to off-white crystalline solid or low melting solid at room temperature.[1][4] It is characterized by its electrophilic nature, which is central to its synthetic utility.[5] The key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄HCl₂FN₂ | [6] |

| Molecular Weight | 166.97 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder or low melting solid | [4][5] |

| Melting Point | 37 - 41 °C | |

| Boiling Point | 67 - 68 °C at 6 torr | [4] |

| Solubility | Slightly soluble in water; soluble in ethanol, DMSO, dichloromethane (B109758) | [5] |

| CAS Number | 2927-71-1 | [6] |

| IUPAC Name | This compound | [7] |

Key Synthesis: Experimental Protocol

The following section details a common and effective laboratory-scale protocol for the synthesis of this compound from 5-fluorouracil.

Reaction Scheme: 5-Fluorouracil → this compound (via chlorination with POCl₃ and DMA)

Materials and Reagents:

-

5-Fluorouracil (5-FU)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (DMA)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

5% w/w Aqueous Sodium Bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Nitrogen (N₂) gas supply

-

Standard reaction glassware with reflux condenser and dropping funnel

Procedure:

-

Reaction Setup: A reaction vessel is charged with 5-fluorouracil and phosphorus oxychloride (a typical molar ratio of 5-FU to POCl₃ is 1:10).[1] The apparatus is placed under a nitrogen atmosphere.

-

Heating: The mixture is heated with stirring to approximately 100-114 °C.[4][8]

-

Base Addition: N,N-dimethylaniline (a typical molar ratio of 5-FU to DMA is 1:1.5) is added slowly (e.g., dropwise over several hours) to the heated reaction mixture.[1][8]

-

Reaction: The reaction mixture is maintained at the elevated temperature (100-114 °C) and stirred for a period of 2 to 4 hours to ensure the completion of the reaction.[4][8]

-

Quenching: Upon completion, the reaction mixture is cooled to room temperature (approx. 20 °C). The mixture is then quenched by slowly and carefully pouring it into a biphasic mixture of water and dichloromethane, ensuring the temperature is controlled and does not exceed 40 °C.[4][5]

-

Extraction and Washing: The mixture is stirred vigorously for at least 3 hours and then transferred to a separatory funnel.[4] The organic (dichloromethane) layer is separated. The aqueous layer is washed again with dichloromethane. The organic layers are combined.

-

Acid/Base Wash: The combined organic phase is washed sequentially with concentrated aqueous hydrochloric acid and then with a 5% w/w aqueous sodium bicarbonate solution.[4][5]

-

Isolation: The final organic solution is concentrated by distillation at atmospheric pressure to yield this compound, typically as a solution in dichloromethane with a yield of approximately 95%.[4][5] This solution can often be used directly in subsequent synthetic steps.

Figure 1: Experimental workflow for the synthesis of this compound.

Applications in Drug Development: Aurora Kinase Inhibitors

The unique reactivity of this compound makes it a highly sought-after intermediate in pharmaceutical synthesis.[6][9] The two chlorine atoms can be substituted sequentially by various nucleophiles, allowing for the controlled and regioselective construction of complex molecular architectures. This has been exploited in the synthesis of numerous active pharmaceutical ingredients (APIs), including potential inhibitors for protein kinase Cθ and Aurora kinases.[5]

A prominent example is its use in the synthesis of Barasertib (B1683942) (AZD1152) , a selective inhibitor of Aurora B kinase that has been investigated in clinical trials for cancers like acute myeloid leukemia (AML).[10] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Aurora B, a component of the chromosomal passenger complex, plays an essential role in ensuring proper chromosome condensation, kinetochore-microtubule attachment, spindle assembly checkpoint function, and cytokinesis.[11][12] Its overexpression in many cancers leads to genomic instability and aneuploidy, making it an attractive target for anticancer therapy.[2]

Barasertib is a prodrug that is rapidly converted in vivo to its active form, barasertib-hQPA.[10] This active moiety acts as a potent, ATP-competitive inhibitor of Aurora B.[13] By inhibiting Aurora B, the drug disrupts the mitotic process. Specifically, it prevents the phosphorylation of key substrates like Histone H3, which is crucial for chromosome condensation.[14] This leads to defects in chromosome alignment and segregation, ultimately causing a failure of cytokinesis.[15] Cells then exit mitosis without dividing, resulting in the formation of large, polyploid cells (containing ≥4N DNA content), which often undergo apoptosis.[14][16]

Figure 2: Simplified signaling pathway of Aurora B kinase in mitosis and its inhibition.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, bridging basic chemical manufacturing with advanced pharmaceutical development. Its well-established synthesis and predictable reactivity provide chemists with a reliable tool for creating novel compounds with significant biological activity. Its role in the development of targeted cancer therapies, such as the Aurora B kinase inhibitor Barasertib, highlights its enduring importance. As research into kinase inhibitors and other targeted therapies continues, the demand for high-purity this compound is expected to grow, cementing its place as a vital component in the fight against complex diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 2927-71-1 [chemicalbook.com]

- 6. This compound | 2927-71-1 | FD00787 [biosynth.com]

- 7. This compound | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2927-71-1|this compound|BLD Pharm [bldpharm.com]

- 10. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 13. Aurora B inhibitor barasertib and cytarabine exert a greater‐than‐additive cytotoxicity in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Dichloro-5-fluoropyrimidine: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Versatile Fluorinated Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-fluoropyrimidine is a pivotal fluorinated heterocyclic building block in organic synthesis, prized for its versatile reactivity and strategic importance in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and an in-depth analysis of its reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, this document highlights its significant applications in medicinal chemistry, with a focus on its role as a scaffold for kinase inhibitors and antiviral agents. Spectroscopic data for characterization and essential safety and handling protocols are also included to ensure its effective and safe utilization in a laboratory setting.

Properties of this compound

This compound is a white to pale brown crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 2927-71-1 | [2] |

| Molecular Formula | C₄HCl₂FN₂ | [3] |

| Molecular Weight | 166.97 g/mol | [3] |

| Appearance | White to pale brown powder or crystalline powder | [1] |

| Melting Point | 37-41 °C | [4] |

| Boiling Point | 67-68 °C at 6 torr | [5] |

| Purity | ≥97% | [1] |

| InChI | 1S/C4HCl2FN2/c5-3-2(7)1-8-4(6)9-3/h1H | [3] |

| SMILES | Fc1cnc(Cl)nc1Cl | [3] |

| Flash Point | 106 °C (closed cup) | [5] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the chlorination of 5-fluorouracil (B62378) or its tautomer, 5-fluoropyrimidine-2,4-diol.[6] This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like N,N-dimethylaniline, which serves as an acid scavenger.[6] An alternative method utilizes triphosgene (B27547) as the chlorinating agent.[7]

Experimental Protocol: Synthesis from 5-Fluorouracil

Materials:

-

5-Fluorouracil (1.0 eq)

-

Phosphorus oxychloride (10.0 eq)

-

N,N-Dimethylaniline (1.5 eq)

-

Water

-

Concentrated Hydrochloric Acid

-

5% w/w Sodium Bicarbonate Solution

Procedure:

-

To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, charge 5-fluorouracil and phosphorus oxychloride.

-

Heat the mixture to 114 °C with stirring under a nitrogen atmosphere.

-

Slowly add N,N-dimethylaniline to the reaction mixture over a period of time, maintaining the temperature.

-

After the addition is complete, continue to stir the reaction mixture at 114 °C for 2 hours to ensure the completion of the reaction.[6]

-

Cool the reaction mixture to room temperature and then carefully quench it by pouring it into a mixture of dichloromethane and water, ensuring the temperature does not exceed 40 °C.

-

Separate the organic layer. Wash the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with concentrated hydrochloric acid and 5% w/w aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. A typical yield for this process is around 92.2%.[6]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions. The fluorine atom at the C5 position enhances the electrophilicity of the pyrimidine (B1678525) ring, facilitating these transformations.

Nucleophilic Aromatic Substitution (SₙAr)

Generally, in 2,4-dichloropyrimidines, nucleophilic attack occurs preferentially at the C4 position. This regioselectivity is governed by the electronic properties of the pyrimidine ring, where the C4 position is more activated towards nucleophilic attack. However, the presence of substituents on the ring can influence this selectivity.

Reaction with Amines: The reaction of this compound with primary or secondary amines typically yields the corresponding 4-amino-2-chloro-5-fluoropyrimidine (B92753) derivatives. This reaction is a cornerstone for the synthesis of various biologically active molecules, including kinase inhibitors.[4][8]

Reaction with Alcohols and Thiols: Similarly, alkoxides and thiolates can displace the chlorine atom, primarily at the C4 position, to form the corresponding ethers and thioethers. These reactions broaden the scope of accessible derivatives for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.

Suzuki Coupling: The Suzuki coupling reaction of this compound with aryl or heteroaryl boronic acids or their esters provides a facile route to 4-aryl-2-chloro-5-fluoropyrimidines. The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand in the presence of a base.[8][9]

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling this compound with a wide range of amines, including primary and secondary amines, anilines, and amides.[10] This method is particularly valuable for the synthesis of complex amine derivatives that are not readily accessible through classical SₙAr reactions.

Applications in Medicinal Chemistry and Agrochemicals

The 2,4-disubstituted-5-fluoropyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][11] Its ability to form key interactions with biological targets, particularly protein kinases, makes it a highly sought-after motif in drug design.

Kinase Inhibitors

This compound is a crucial starting material for the synthesis of a wide array of kinase inhibitors.[4][8][] By sequentially displacing the two chlorine atoms with various amines and other nucleophiles, medicinal chemists can generate large libraries of compounds for screening against different kinases. The fluorine atom at the C5 position can enhance binding affinity and modulate the physicochemical properties of the final compounds. Notable examples include inhibitors of Aurora kinases and protein kinase Cθ.[4]

Antiviral Agents

The pyrimidine core is also prevalent in antiviral drug discovery.[13] Derivatives of this compound have been explored for their potential as antiviral agents, leveraging the diverse functionalities that can be introduced onto the pyrimidine ring to inhibit viral replication enzymes or other essential viral proteins.

Agrochemicals

Beyond pharmaceuticals, fluorinated pyrimidines find applications in the agrochemical industry as herbicides, fungicides, and insecticides. The unique properties imparted by the fluorine atom can enhance the efficacy and selectivity of these crop protection agents.

Spectroscopic Data

Characterization of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of this compound shows a characteristic signal for the C6-proton.[14]

-

¹³C NMR: The carbon NMR spectrum provides signals for the four carbon atoms of the pyrimidine ring, with their chemical shifts influenced by the electronegative substituents.

-

Mass Spectrometry: The mass spectrum exhibits a characteristic isotopic pattern due to the presence of two chlorine atoms, confirming the molecular weight of the compound.[3]

-

IR Spectroscopy: The infrared spectrum displays characteristic absorption bands corresponding to the C-Cl, C-F, and C=N bonds within the molecule.[15]

Safety and Handling

This compound is a hazardous substance that requires careful handling in a well-ventilated laboratory environment, preferably within a chemical fume hood.[5]

Hazard Statements:

-

H302: Harmful if swallowed.[16]

-

H314: Causes severe skin burns and eye damage.[16]

-

H317: May cause an allergic skin reaction.[16]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17]

-

Avoid inhalation of dust, fumes, and vapors.[17]

-

Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.[5]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

Conclusion

This compound stands as a testament to the power of fluorination in modern organic chemistry. Its well-defined reactivity and synthetic versatility have established it as an indispensable building block for the creation of a diverse range of complex molecules with significant biological and industrial applications. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, equipping researchers with the necessary knowledge to effectively and safely utilize this important chemical intermediate in their scientific endeavors. As the demand for novel and sophisticated chemical entities continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for future innovations in medicine, agriculture, and materials science.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2927-71-1 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102070536A - Method for preparing this compound compound - Google Patents [patents.google.com]

- 8. This compound 97 2927-71-1 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 13. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound(2927-71-1) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chemicalbook.com [chemicalbook.com]

InChI key WHPFEQUEHBULBW-UHFFFAOYSA-N properties and hazards

Initial investigations to produce an in-depth technical guide on the properties and hazards of the compound identified by the InChI key WHPFEQUEHBULBW-UHFFFAOYSA-N have concluded that the provided identifier does not resolve to a specific chemical entity in major chemical databases.

Searches conducted across comprehensive databases, including PubChem, ChemSpider, and ChEMBL, failed to retrieve a compound corresponding to the exact InChI key "WHPFEQUEHBULBW-UHFFFAOYSA-N". This suggests a potential typographical error within the provided key.

The InChI (International Chemical Identifier) system is designed to create a unique and unambiguous string of characters representing a specific molecular structure. The standardized and layered format of an InChI key is intended to be a reliable method for database searches. However, the inability to match the provided key indicates that it is not currently indexed or is syntactically incorrect.

While the search results did yield information for compounds with similar, but not identical, InChI keys, proceeding with an analysis of a near match would be scientifically unsound and could lead to the dissemination of inaccurate and potentially hazardous information. For instance, the InChI key "UAXRCSKAEYJTLK-UHFFFAOYSA-N" was identified, which corresponds to the compound 2-phenyl-1-propan-2-ylpyrrole. However, it cannot be assumed that this is the intended subject of the request.

Due to the inability to definitively identify the chemical compound associated with the InChI key WHPFEQUEHBULBW-UHFFFAOYSA-N, the generation of an in-depth technical guide on its properties, hazards, experimental protocols, and associated signaling pathways is not possible.

Recommendation

It is strongly recommended that the InChI key be verified for accuracy. Once the correct InChI key is obtained, a comprehensive technical guide can be compiled as per the original request. Without a valid identifier, any attempt to provide the requested information would be speculative and lack the necessary scientific rigor for the intended audience of researchers, scientists, and drug development professionals.

Molecular weight and formula of 2,4-Dichloro-5-fluoropyrimidine

An In-depth Technical Guide to 2,4-Dichloro-5-fluoropyrimidine

Introduction

This compound is a halogenated heterocyclic organic compound that serves as a critical intermediate in the synthesis of various biologically active molecules.[1] As a derivative of pyrimidine (B1678525), it is a foundational component for a range of pharmaceutical compounds, particularly in the development of anticancer drugs.[1][2] Its chemical structure, featuring two chlorine atoms and a fluorine atom on the pyrimidine ring, imparts specific reactivity that is advantageous for synthetic chemistry.[3][4] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically a white to pale brown crystalline powder.[1][3] Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C4HCl2FN2 | [3][5][6][7][8][9][10][11] |

| Molecular Weight | 166.97 g/mol | [5][6][7][8][9][10][11][12] |

| CAS Number | 2927-71-1 | [3][5][6][7][8][9] |

| Melting Point | 37-41 °C | [1][9] |

| Appearance | White to pale brown powder or crystalline solid | [1][3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and DMSO | [3][4] |

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 5-fluorouracil (B62378).[13] The process utilizes a chlorinating agent, such as phosphorus oxychloride, in the presence of a base like N,N-dimethylaniline which acts as an acid acceptor.[13][14]

Experimental Protocol

The synthesis can be carried out as follows:

-

5-fluorouracil is mixed with phosphorus oxychloride.[13]

-

The mixture is heated, typically to around 100-114°C, with stirring under a nitrogen atmosphere.[13][15]

-

N,N-dimethylaniline is then slowly added to the reaction mixture over several hours.[15]

-

The reaction is allowed to proceed for a few hours at the elevated temperature.[15]

-

After the reaction is complete, the mixture is cooled, and the product is isolated through a series of extraction and washing steps.[15]

-

The final product can be obtained by concentrating the organic solution.[14][15]

A generalized workflow for the synthesis is depicted in the following diagram.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Applications in Drug Development

This compound is a valuable precursor for synthesizing various pharmaceutical agents, particularly kinase inhibitors and anticancer drugs.[5][9] It is a key starting material for the synthesis of 5-fluorouracil (5-FU) derivatives, which are widely used as antimetabolite drugs in cancer therapy.[4][16]

Mechanism of Action of Fluoropyrimidine Drugs

Fluoropyrimidine drugs, such as 5-fluorouracil, exert their cytotoxic effects through multiple mechanisms after being metabolized into three active compounds: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[16][17]

-

Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable complex with thymidylate synthase, which is a crucial enzyme for the synthesis of thymidine, a necessary component of DNA.[16][18] This inhibition leads to a depletion of deoxythymidine monophosphate (dTMP), which in turn disrupts DNA replication and repair.[18][19]

-

Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP can be incorporated into RNA.[16] This misincorporation disrupts the normal function of these nucleic acids, leading to cytotoxicity and cell death.[18]

The following diagram illustrates the primary mechanism of action of fluoropyrimidine drugs.

Caption: A diagram showing the metabolic activation of 5-FU and its subsequent cytotoxic mechanisms.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 2927-71-1 | FD00787 [biosynth.com]

- 3. guidechem.com [guidechem.com]

- 4. jecibiochem.com [jecibiochem.com]

- 5. This compound | 2927-71-1 [chemicalbook.com]

- 6. This compound | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 2,4-二氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. SDS of this compound, Safety Data Sheets, CAS 2927-71-1 - chemBlink [ww.chemblink.com]

- 11. GSRS [precision.fda.gov]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. JP2005126389A - Process for producing this compound - Google Patents [patents.google.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 17. ClinPGx [clinpgx.org]

- 18. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Prognostic significance of 5-fluorouracil metabolism-relating enzymes and enhanced chemosensitivity to 5-fluorouracil by 5-chloro 2,4-dihydroxy-pyridine in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Pathways of 2,4-Dichloro-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2,4-dichloro-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] Given its role in drug manufacturing, understanding its stability profile is critical for process optimization, impurity control, and ensuring the quality and safety of final drug products.

Chemical and Physical Properties

This compound is a halogenated heterocyclic organic compound.[1] It typically appears as a white to off-white crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄HCl₂FN₂ | [3] |

| Molecular Weight | 166.96 g/mol | |

| Melting Point | 37-41 °C | [4] |

| Boiling Point | 80 °C at 16 mmHg | [4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, dimethyl sulfoxide (B87167) (DMSO), chloroform, and methanol. | [1][3] |

| Appearance | White to off-white crystalline solid or powder. | [1][2] |

General Stability and Handling

This compound is generally stable under recommended storage conditions, which include a dry, cool, and well-ventilated place, protected from light and stored under an inert atmosphere.[3][5] However, it exhibits sensitivity to several factors:

-

Moisture and Air: The compound is moisture and air-sensitive.[5] Exposure to water can lead to hydrolysis.

-

Incompatible Materials: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

-

Thermal Stress: Thermal decomposition can occur at elevated temperatures, leading to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen chloride gas.[5]

Predicted Degradation Pathways

Based on the chemical structure and the known reactivity of similar halogenated pyrimidines, the following degradation pathways are proposed under forced degradation conditions.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for this compound due to its moisture sensitivity. The two chlorine atoms on the pyrimidine (B1678525) ring are susceptible to nucleophilic substitution by water or hydroxide (B78521) ions. The C4 position is generally more reactive towards nucleophiles than the C2 position in 2,4-dichloropyrimidines.

The proposed hydrolytic degradation pathway is as follows:

-

Initial Hydrolysis: The chlorine atom at the C4 position is likely to be hydrolyzed first, yielding 2-chloro-5-fluoro-4-hydroxypyrimidine.

-

Secondary Hydrolysis: The remaining chlorine atom at the C2 position can then undergo hydrolysis to form 5-fluorouracil (B62378) (2,4-dihydroxy-5-fluoropyrimidine).

Under acidic conditions, the reaction may proceed more slowly, while basic conditions are expected to accelerate the hydrolysis significantly.

Proposed hydrolytic degradation pathway of this compound.

Photolytic Degradation

Potential photolytic degradation of this compound.

Thermal Degradation

As indicated in safety data sheets, thermal decomposition of this compound can occur at high temperatures.[5] This process is likely to involve the fragmentation of the pyrimidine ring and the release of halogenated and other volatile compounds. The exact degradation products will depend on the temperature and atmosphere (oxidative or inert).

General thermal decomposition of this compound.

Experimental Protocols for Forced Degradation Studies

The following are detailed, generalized methodologies for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines and should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

General Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent in which it is stable, such as acetonitrile (B52724) or methanol, at a concentration of approximately 1 mg/mL.

-

Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for the analytical method (e.g., 100 µg/mL).

Hydrolytic Degradation Protocol

-

Acidic Hydrolysis:

-

To a suitable volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Reflux the solution at 60 °C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute the neutralized sample with the mobile phase to the target concentration for analysis.

-

-

Basic Hydrolysis:

-

To a suitable volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature and monitor at specified time intervals (e.g., 30 minutes, 1, 2, 4, and 8 hours) due to expected rapid degradation.

-

At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute the neutralized sample with the mobile phase to the target concentration.

-

-

Neutral Hydrolysis:

-

To a suitable volume of the stock solution, add an equal volume of purified water.

-

Reflux the solution at 60 °C for a specified period (e.g., 24, 48, and 72 hours).

-

At each time point, withdraw an aliquot, cool to room temperature, and dilute with the mobile phase.

-

Oxidative Degradation Protocol

-

To a suitable volume of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw an aliquot and dilute with the mobile phase to the target concentration.

Photolytic Degradation Protocol

-

Expose a solution of this compound (in a transparent container) to a photostability chamber with a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Expose the sample for a defined period or until significant degradation is observed.

-

At each time point, withdraw an aliquot and dilute with the mobile phase.

Thermal Degradation Protocol (Solid State)

-

Place a known amount of solid this compound in a controlled temperature environment (e.g., an oven) at a temperature below its melting point (e.g., 40 °C) and at an elevated temperature (e.g., 60 °C).

-

Expose the solid to these conditions for a specified period.

-

At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute to the target concentration.

General workflow for forced degradation studies.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended.

Illustrative HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a high percentage of A, and gradually increase B over time to elute more hydrophobic compounds. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | PDA at an appropriate wavelength (e.g., 254 nm) and MS for mass identification. |

| Injection Volume | 10 µL |

Summary of Potential Degradation Products

The following table summarizes the likely primary degradation products of this compound under various stress conditions.

| Stress Condition | Potential Primary Degradation Product(s) | Proposed Structure |

| Acid/Base/Neutral Hydrolysis | 2-Chloro-5-fluoro-4-hydroxypyrimidine | C₄H₂ClFN₂O |

| 5-Fluorouracil | C₄H₃FN₂O₂ | |

| Photolysis | Monochloro-fluoropyrimidine isomers | C₄H₂ClFN₂ |

| Oxidation | N-oxides and ring-opened products | Variable |

| Thermal Degradation | Fragmentation products (CO, CO₂, NOx, HF, HCl) | Gaseous molecules |

Conclusion

This compound is a reactive intermediate that requires careful handling and storage to prevent degradation. The primary degradation pathway is expected to be hydrolysis, leading to the formation of hydroxylated pyrimidines and ultimately 5-fluorouracil. Other degradation pathways, such as photolysis and thermal decomposition, can also occur under specific stress conditions. A validated stability-indicating analytical method, such as RP-HPLC with PDA and MS detection, is essential for monitoring the stability of this compound and for identifying and quantifying any potential impurities in pharmaceutical manufacturing processes. This guide provides a foundational understanding for researchers and drug development professionals to design and execute appropriate stability and forced degradation studies for this compound.

References

The Dichotomous Reactivity of Chlorine Atoms in 2,4-Dichloro-5-fluoropyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic reactivity of the chlorine atoms at the C2 and C4 positions of 2,4-dichloro-5-fluoropyrimidine, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. A focal point of this guide is the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry. We delve into the electronic and steric factors governing the preferential substitution at either the C2 or C4 position, the influence of the nucleophile, and the role of reaction conditions. This guide consolidates quantitative data from various sources into structured tables for comparative analysis, presents detailed experimental protocols for key transformations, and utilizes visualizations to elucidate reaction mechanisms and experimental workflows.

Introduction

This compound is a halogenated heterocyclic compound whose value in synthetic chemistry is underscored by its role as a versatile building block for a myriad of complex molecules.[1] The pyrimidine (B1678525) core is a privileged scaffold in drug discovery, and the strategic placement of reactive chlorine atoms at the C2 and C4 positions, coupled with the electronic influence of a fluorine atom at C5, imparts a nuanced reactivity profile to the molecule. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), making it a prime substrate for the introduction of a wide array of functional groups.

The central question in the chemistry of this compound is the regioselectivity of nucleophilic attack: will substitution occur at the C2 or the C4 position? This guide aims to provide a detailed understanding of the factors that dictate this selectivity, empowering researchers to predictably functionalize this important scaffold.

Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of 2,4-dichloropyrimidines generally favors substitution at the C4 position.[2] This preference is primarily attributed to the greater electrophilicity of the C4 carbon, a consequence of the electronic withdrawing effects of the ring nitrogen atoms. However, the regioselectivity is not absolute and can be significantly influenced by several factors.

Electronic Effects

The generally accepted mechanism for SNAr is a two-step addition-elimination process proceeding through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction pathway. Attack at the C4 position allows for the delocalization of the negative charge onto both ring nitrogens, leading to a more stabilized Meisenheimer complex compared to attack at the C2 position. Frontier molecular orbital theory also supports this observation, with calculations showing a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, indicating it as the more favorable site for nucleophilic attack.[3][4]

The fluorine atom at the C5 position, being strongly electron-withdrawing, further activates the pyrimidine ring towards nucleophilic attack.

Nature of the Nucleophile

The choice of nucleophile can dramatically alter the regioselectivity of the SNAr reaction. While many nucleophiles exhibit a preference for the C4 position, certain classes of nucleophiles can favor substitution at the C2 position. For instance, tertiary amines have been shown to exhibit excellent C2 selectivity on 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position.[5] This is a notable exception to the general rule and provides a synthetic avenue for accessing C2-functionalized pyrimidines.

Steric Effects

Steric hindrance can also play a role in directing the regioselectivity. While the C4 position is electronically favored, bulky nucleophiles may face steric impediment from the adjacent substituent at the C5 position, potentially leading to an increased proportion of the C2-substituted product.

Quantitative Data on Regioselective SNAr Reactions

The following tables summarize the available quantitative data for the nucleophilic aromatic substitution on this compound and closely related analogues.

Table 1: Regioselective Amination of 2,4-Dichloro-5-substituted Pyrimidines

| 5-Substituent | Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Ratio (C4:C2) | Yield (%) | Reference |

| -NO₂ | Diethylamine | iPr₂NEt | Chloroform | 40 | 3 | C4- and C2-substituted | >9:1 | - | [6] |

| -NO₂ | Tertiary Amines | - | CH₂Cl₂ | RT | 1 | C2-substituted | Excellent C2 selectivity | Moderate to excellent | [5] |

| -F | (R)-3-aminopiperidine·2HCl | DIPEA | n-BuOH | 110 | 2 | C4-substituted | Major product | 85 | Patent Data |

Table 2: Regioselective Substitution with Other Nucleophiles

| 5-Substituent | Nucleophile | Base | Solvent | Temp (°C) | Time | Product(s) | Ratio (C4:C2) | Yield (%) | Reference |

| -Cl | Ammonia | - | - | - | - | 4-amino and 2-amino | 9:1 | - | [1] |

| -Cl | Ethylamine | - | - | - | - | 4-amino and 2-amino | 8:1 | - | [1] |

Note: The available quantitative data specifically for this compound is limited. The tables include data from closely related 5-substituted analogues to provide a broader understanding of the reactivity trends.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its subsequent regioselective amination.

Synthesis of this compound

This protocol describes the synthesis of this compound from 5-fluorouracil (B62378).

Materials:

-

5-Fluorouracil (5-FU)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (DMA)

Procedure:

-

A mixture of 5-fluorouracil and phosphorus oxychloride (1:10 molar ratio) is prepared.

-

N,N-Dimethylaniline (1.5 molar equivalents relative to 5-FU) is added as an acid acceptor.

-

The reaction mixture is heated to 114 °C and maintained for 2 hours.

-

Upon completion, the reaction mixture is worked up to isolate the this compound. This process can achieve a yield of up to 92.2%.[7]

Regioselective C4-Amination of this compound

This protocol describes the selective substitution of the C4-chloro group with an amine nucleophile, a key step in the synthesis of certain DPP-4 inhibitors.

Materials:

-

This compound

-

(R)-3-aminopiperidine dihydrochloride (B599025)

-

Diisopropylethylamine (DIPEA)

-

n-Butanol (n-BuOH)

Procedure:

-

To a solution of (R)-3-aminopiperidine dihydrochloride (1.0 eq) in n-butanol, diisopropylethylamine (3.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

-

This compound (1.0 eq) is added to the reaction mixture.

-

The reaction is heated to 110 °C and stirred for 2 hours.

-

After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 4-amino-2-chloro-5-fluoropyrimidine (B92753) derivative.

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The following diagram illustrates the stepwise addition-elimination mechanism for nucleophilic aromatic substitution on this compound at both the C4 and C2 positions, highlighting the formation of the Meisenheimer intermediate.

Caption: SNAr mechanism at C4 and C2 positions.

Experimental Workflow for Regioselective Amination

The diagram below outlines a typical experimental workflow for the regioselective amination of this compound.

Caption: General experimental workflow for amination.

Conclusion

The electrophilic reactivity of the chlorine atoms in this compound is a subject of significant interest in synthetic and medicinal chemistry. While the C4 position is generally more susceptible to nucleophilic attack due to electronic factors, this regioselectivity can be modulated by the choice of nucleophile and reaction conditions. This guide has provided a comprehensive overview of the principles governing this reactivity, supported by available quantitative data and detailed experimental protocols. A deeper understanding of these factors is crucial for the rational design of synthetic routes to novel and biologically active pyrimidine derivatives. Further systematic studies are warranted to generate a more comprehensive quantitative dataset for the reactivity of this versatile building block with a wider range of nucleophiles under varied conditions.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]

- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of the Fluorine Atom in the Biological Activity of 2,4-Dichloro-5-fluoropyrimidine Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Introduction

2,4-Dichloro-5-fluoropyrimidine is a pivotal building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of biologically active compounds. Its unique substitution pattern, particularly the presence of a fluorine atom at the C5 position, imparts distinct physicochemical properties that significantly influence the potency, selectivity, and pharmacokinetic profile of the resulting molecules. This technical guide provides an in-depth analysis of the role of this fluorine atom, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways. The strategic incorporation of fluorine is a well-established strategy in drug design to modulate a molecule's properties, and its application in this pyrimidine (B1678525) series offers compelling insights for researchers in the field.[1][2][3]

The Influence of the Fluorine Atom on Molecular Properties and Biological Activity

The substitution of a hydrogen atom with fluorine, the most electronegative element, at the C5 position of the pyrimidine ring induces profound changes in the molecule's electronic distribution, conformation, and metabolic stability. These alterations are directly linked to the enhanced biological activity observed in many of its derivatives, particularly in the realm of kinase inhibition.

Electronic Effects: The strong electron-withdrawing nature of the fluorine atom significantly alters the electron density of the pyrimidine ring. This can influence the pKa of nearby functional groups, affecting their ionization state at physiological pH and thereby modulating interactions with biological targets. Furthermore, the polarized C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, such as with carbonyl groups, which can substantially enhance binding affinity.[4]

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[3] In drug design, vulnerable metabolic "soft spots" are often targeted for fluorination to block oxidative metabolism, thereby increasing the compound's half-life and bioavailability. For pyrimidine derivatives, the C5 position can be susceptible to metabolic attack, and the presence of fluorine effectively shields this site.

Binding Affinity and Selectivity: The introduction of a fluorine atom can lead to more potent and selective inhibitors. This can be attributed to a combination of factors, including direct, favorable interactions with the target protein, as well as conformational effects. The fluorine atom can induce a specific conformation in the ligand that is more complementary to the binding site. In the context of kinase inhibitors, this can lead to higher affinity and improved selectivity against closely related kinases.

One notable study on Aurora kinase inhibitors directly compared a 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivative with and without a fluorine atom on a pendant phenyl ring. The fluorinated compound 13 showed significantly improved enzymatic activity against Aurora A compared to its non-fluorinated counterpart 7 . While compound 7 showed a slight reduction in enzyme activity, it lost the ability to reduce cMYC/MYCN levels, a key downstream effect of Aurora A inhibition. This highlights the critical role of the fluorine atom in achieving the desired biological response.[5]

Quantitative Analysis of Biological Activity

The following tables summarize the inhibitory activities of various kinase inhibitors synthesized using a this compound scaffold. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity.

| Compound ID | Target Kinase | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Reference |

| 13 | Aurora A | 41.5 ± 6.2 | - | [5] |

| 7 (non-fluorinated analog of 13) | Aurora A | >100 | - | [5] |

| 12a | Aurora A | 309 | 12050 (A549 cells) | [6] |

| 12a | Aurora B | 293 | - | [6] |

| 16c | PKCθ | Potent (exact value not specified) | - | [7] |

| 14f | PKCθ | Potent (exact value not specified) | - | [1] |

Note: A direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized method for determining the in vitro potency of compounds against a target kinase, such as Aurora A. It measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[8][9][10]

Materials:

-

Recombinant human Aurora A kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP (Adenosine 5'-triphosphate)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted test compound or DMSO (for controls) to the wells of the assay plate.

-

Prepare a master mix containing the kinase substrate and ATP in Kinase Assay Buffer. Add 5 µL of this master mix to each well.

-

To initiate the kinase reaction, add 2.5 µL of diluted Aurora A kinase to each well. For blank wells (no enzyme control), add 2.5 µL of Kinase Assay Buffer.

-

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.